![molecular formula C14H12Cl2Se B14634772 1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene CAS No. 56344-10-6](/img/structure/B14634772.png)
1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene is an organoselenium compound with the molecular formula C13H9Cl2Se. This compound is notable for its unique structure, which includes both chlorine and selenium atoms attached to a benzene ring. It is used in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene typically involves the reaction of 4-chlorobenzyl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes, which play a crucial role in protecting cells from oxidative damage. The compound may also interact with molecular targets such as proteins and DNA, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the selenium atom.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of the selenomethyl group.
1-Chloro-4-(1-methylethyl)benzene: Contains an isopropyl group instead of the selenomethyl group.
Uniqueness
1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene is unique due to the presence of both chlorine and selenium atoms, which impart distinctive chemical and biological properties. The selenium atom, in particular, provides antioxidant capabilities that are not present in similar compounds lacking selenium.
Properties
CAS No. |
56344-10-6 |
|---|---|
Molecular Formula |
C14H12Cl2Se |
Molecular Weight |
330.1 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene |
InChI |
InChI=1S/C14H12Cl2Se/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
InChI Key |
ZQCRSNQVTVHVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Se]CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


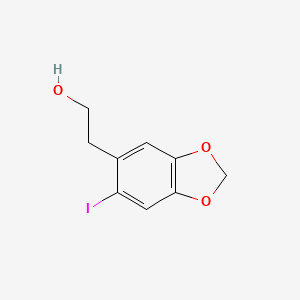
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
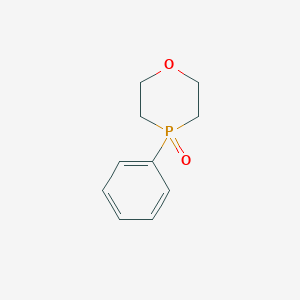

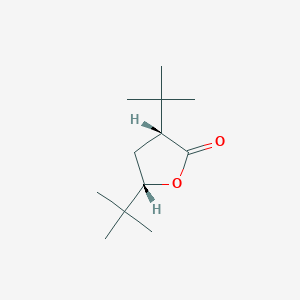
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
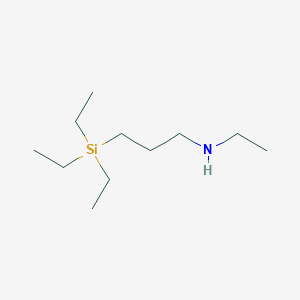
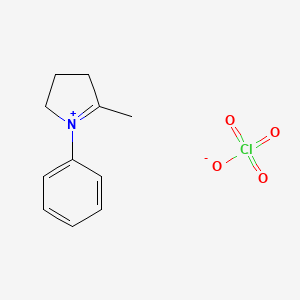
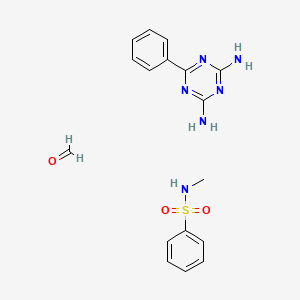
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
